![molecular formula C23H24FN5O2 B2557420 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide CAS No. 1251617-64-7](/img/structure/B2557420.png)
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
A study by Arul and Smith (2016) evaluated the anticancer activity of a novel 1, 2, 4 - triazole derivative against tumor-induced in Swiss albino male mice. The compound demonstrated a significant reduction in WBC count and improved biochemical and hematological parameters, supporting its potential as an anticancer agent Arul & Smith, 2016.
Synthetic Route Development
Yoshida et al. (2014) described a novel, practical, and efficient synthesis of a structurally similar compound, highlighting its role as a potent If current channel inhibitor. This study presents an important advancement in medicinal chemistry synthesis, offering a scalable and environmentally friendly synthetic route Yoshida et al., 2014.
Structural Analysis and Biological Activity
Research by Shukla et al. (2017) focused on the synthesis, crystal structure, and theoretical analysis of two biologically active derivatives of 1,2,4-triazoles. The study analyzed various intermolecular interactions and their role in molecular packing, providing insights into the structural attributes contributing to biological activity Shukla et al., 2017.
Metabolite Identification and Excretion Analysis
Umehara et al. (2009) identified metabolites of a structurally related compound in human urine, plasma, and feces, investigating the transporter-mediated renal and hepatic excretion of these metabolites. This study contributes to understanding the pharmacokinetic properties of similar compounds Umehara et al., 2009.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For instance, some piperidine derivatives have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Piperidine is a common structural motif in many drugs, suggesting that it may have favorable ADME properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, some piperidine derivatives have been found to inhibit the growth of cancer cells .
properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNSULDZUFCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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